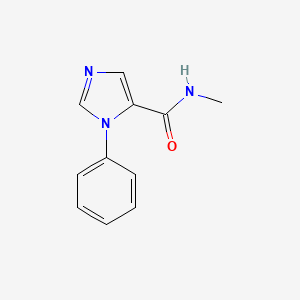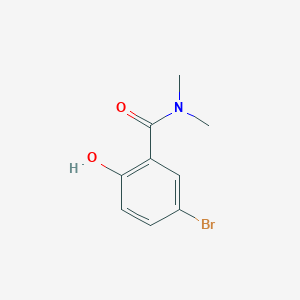
N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide, commonly known as CPI-613, is a small molecule drug that has been extensively studied for its potential as a cancer treatment. It belongs to the class of drugs known as cancer metabolism inhibitors, which target the metabolic pathways that cancer cells rely on for energy production and survival.
Mécanisme D'action
CPI-613 works by targeting the TCA cycle enzymes, specifically the enzymes that convert pyruvate to acetyl-CoA. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cancer cell death. CPI-613 has also been shown to inhibit the activity of the electron transport chain, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects
CPI-613 has been shown to have a range of biochemical and physiological effects on cancer cells. In addition to its effects on the TCA cycle and electron transport chain, CPI-613 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as gemcitabine and cisplatin. CPI-613 has minimal effects on normal cells, making it a promising cancer treatment with low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPI-613 for lab experiments is its specificity for cancer cells. This allows researchers to study the effects of CPI-613 on cancer cells without affecting normal cells. CPI-613 is also relatively easy to synthesize and has a high purity and yield. However, one limitation of CPI-613 is its low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CPI-613. One area of interest is the development of combination therapies that include CPI-613 and other chemotherapeutic agents. Another area of interest is the study of CPI-613 in combination with immunotherapies, such as checkpoint inhibitors. Additionally, there is ongoing research on the potential use of CPI-613 in other diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
CPI-613 can be synthesized using a multi-step synthetic process. The first step involves the reaction of 2,3-dichloroquinoxaline with cyclopropylmethylamine to form the intermediate compound. This intermediate is then reacted with potassium tert-butoxide and methyl chloroformate to yield the final product, CPI-613. The synthesis method has been optimized to yield high purity and high yield of CPI-613.
Applications De Recherche Scientifique
CPI-613 has been extensively studied for its potential as a cancer treatment. It has been shown to be effective against a wide range of cancer types, including pancreatic cancer, lung cancer, and leukemia. CPI-613 works by targeting the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway that cancer cells rely on for energy production. By inhibiting the TCA cycle, CPI-613 can induce cancer cell death and sensitize cancer cells to other chemotherapeutic agents.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-4-2-1-3-10(11)7-12(16-13)14(18)15-8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXAULTDBCKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)




